molecular formula C14H8N4O2S B2811562 N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-06-4

N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2811562
CAS RN: 851944-06-4
M. Wt: 296.3
InChI Key: BNPGGDGMYZNDRU-UHFFFAOYSA-N
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Description

“N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, each requiring specific reagents and conditions. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would involve a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure would depend on the positions of the various substituents on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidines, for example, are known to undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Novel Synthetic Methodologies

Apart from its pharmacological applications, scientists explore innovative synthetic routes to prepare derivatives of this compound. These methodologies aim to improve druglikeness, bioavailability, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties.

Keep in mind that ongoing research may uncover additional applications or refine our understanding of existing ones. The versatility of this compound makes it an exciting subject for further investigation. If you’d like more detailed information on any specific aspect, feel free to ask! 😊

References:

  • Najajreh, Y., & Khoury, M. A. (2022). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. Strategies for the Synthesis of Heterocycles and Their Applications
  • (2021). Research developments in the syntheses, anti-inflammatory activities …
  • (2019). An efficient synthesis of new imidazo [1,2-a]pyridine-6 …

Mechanism of Action

Target of Action

The primary targets of N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are currently unknown .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, the downstream effects can be better understood by studying the role of these targets in various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be elucidated through in vitro and in vivo studies once the compound’s targets and mode of action are identified.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. Without specific data, it’s difficult to provide detailed information .

Future Directions

The future directions for research on a compound like this could include further studies to elucidate its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

N-(2-cyanophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S/c15-7-9-3-1-2-4-11(9)17-12(19)10-8-16-14-18(13(10)20)5-6-21-14/h1-6,8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPGGDGMYZNDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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